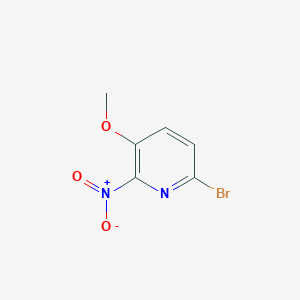

6-Bromo-3-methoxy-2-nitropyridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-3-methoxy-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYGJPLRMYGVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626944 | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916737-76-3 | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916737-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3 Methoxy 2 Nitropyridine

The primary and most cited method for the synthesis of 6-Bromo-3-methoxy-2-nitropyridine involves a nucleophilic aromatic substitution reaction. This process is well-documented and provides a reliable route to obtaining the target compound with a high yield.

The synthesis starts with the precursor 5-Bromo-2-chloro-3-nitropyridine (B118568). chemicalbook.com In this reaction, the chlorine atom at the C-2 position of the pyridine (B92270) ring is substituted by a methoxy (B1213986) group. This is achieved by reacting the starting material with sodium methoxide (B1231860) in a methanol (B129727) solvent. The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure completion. chemicalbook.com

The procedure involves dissolving 5-bromo-2-chloro-3-nitropyridine in methanol and then adding a solution of sodium methoxide in methanol dropwise while maintaining a temperature of 0 °C. chemicalbook.com After the initial phase, the reaction mixture is stirred for approximately 18 hours at room temperature. chemicalbook.com The workup process involves reducing the volume of the solvent under vacuum, followed by precipitation of the product in ice water. The resulting solid, this compound, is then filtered, washed, and dried. This method has been reported to achieve a high yield of 98%. chemicalbook.com

Table 1: Synthesis of this compound

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-2-chloro-3-nitropyridine |

| Reagent | Sodium methoxide (25% w/w in methanol) |

| Solvent | Methanol |

| Initial Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 19 hours (1 hour at 0 °C, 18 hours at room temp.) |

| Yield | 98% |

| Reaction Type | Nucleophilic Aromatic Substitution |

Alternative Functionalization Methods for Pyridine Scaffolds

The pyridine (B92270) ring is a fundamental structural unit in many organic compounds. scilit.comnih.gov Its functionalization is a key area of research in organic chemistry. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient, which influences its reactivity. It generally undergoes nucleophilic substitution, primarily at the C-2 and C-4 positions, and electrophilic substitution at the C-3 position, often requiring harsh reaction conditions. nih.gov A variety of methods have been developed to introduce functional groups onto the pyridine scaffold. nih.govbgu.ac.il

Modern synthetic strategies offer diverse ways to modify the pyridine core, including:

Direct Metalation (DoM): This method involves the deprotonation of a pyridine ring using strong bases like organolithium reagents. The position of metalation can be controlled by directing groups on the pyridine ring. bgu.ac.il

Halogen/Metal Exchange: Pyridyl halides can be converted into organometallic reagents (e.g., organolithium or organomagnesium compounds) through a halogen-metal exchange reaction. These intermediates can then react with various electrophiles to introduce new functional groups. bgu.ac.il

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds. These reactions couple pyridyl halides or their organometallic derivatives with other organic molecules. bgu.ac.ilbiosynce.com

C-H Functionalization: This modern approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, avoiding the need for pre-functionalized starting materials. For pyridine N-oxides, C-H functionalization can occur regioselectively, providing an efficient route to substituted pyridines. rsc.org

Use of Pyridine N-Oxides: Pyridine N-oxides are versatile substrates for the regioselective functionalization of the C-2 position. acs.org The N-oxide group activates the ring for reaction and can be removed in a subsequent step to yield the desired functionalized pyridine. acs.org

Table 2: Overview of Pyridine Functionalization Methods

| Method | Description | Key Features |

|---|---|---|

| Direct Metalation (DoM) | Deprotonation with strong bases to create a nucleophilic center. | Relies on directing groups for regioselectivity. bgu.ac.il |

| Halogen/Metal Exchange | Conversion of a C-X bond to a C-Metal bond. | Creates versatile organometallic intermediates. bgu.ac.il |

| Cross-Coupling Reactions | Pd or Ni-catalyzed coupling of pyridyl halides/triflates. | Forms C-C bonds with high efficiency. bgu.ac.ilbiosynce.com |

| C-H Functionalization | Direct activation and reaction of a C-H bond. | High atom economy, avoids pre-functionalization. rsc.org |

| Pyridine N-Oxide Chemistry | Activation of the ring for nucleophilic attack, especially at C-2. | Offers unique regioselectivity and reactivity. acs.org |

Green Chemistry Principles in Synthesis

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry. In the case of this compound, the presence of a strongly electron-withdrawing nitro group significantly influences the regioselectivity and ease of these reactions.

Reactivity at the Bromine Position

The bromine atom at the 6-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the presence of the electron-withdrawing nitro group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. The bromine atom can be displaced by various nucleophiles, a reaction often facilitated by catalysts.

Substitution Patterns of the Methoxy (B1213986) Group

While the bromine atom is a primary site for nucleophilic attack, the methoxy group at the 3-position can also be subject to substitution, although generally under different conditions. The relative reactivity of the bromine versus the methoxy group as a leaving group depends on the specific nucleophile and reaction conditions employed.

Influence of the Nitro Group on Nucleophilic Pathways

The nitro group at the 2-position plays a pivotal role in directing nucleophilic substitution reactions on the pyridine ring. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-R) effects, decreases the electron density of the aromatic system. doubtnut.com This effect makes the pyridine ring more susceptible to attack by nucleophiles. libretexts.org

Specifically, the nitro group stabilizes the intermediate formed during nucleophilic attack, particularly when it is located ortho or para to the leaving group. libretexts.org In this compound, the nitro group is ortho to the bromine atom, thereby significantly activating this position for nucleophilic substitution. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. libretexts.org In some instances, the nitro group itself can be displaced by certain nucleophiles, a phenomenon observed in other nitropyridine systems. nih.gov

Reduction Reactions of the Nitro Moiety

The nitro group of this compound is readily reduced to an amino group, providing a key synthetic route to various functionalized pyridine derivatives.

Formation of Amino-Pyridine Derivatives

The reduction of the nitro group in this compound yields 6-bromo-3-methoxy-2-aminopyridine. This transformation is a common and synthetically useful reaction. The resulting amino-pyridine can serve as a precursor for the synthesis of a wide range of more complex heterocyclic compounds. For instance, it is a key intermediate in the synthesis of various biologically active molecules.

Selective Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups, and the choice of reagent can be crucial for achieving selectivity, especially when other reducible functional groups are present. Common reducing agents include metals in acidic media (e.g., iron, tin), catalytic hydrogenation, and metal hydrides. wikipedia.org

For the specific reduction of nitropyridines, various conditions have been explored. For example, the reduction of similar nitro-substituted pyridines has been successfully carried out using iron powder and ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. Other methods might involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) with a hydrogen source such as hydrazine. rsc.org The selection of the appropriate methodology is critical to avoid undesired side reactions, such as the reduction or displacement of the bromine atom.

Interactive Table of Reaction Products

| Starting Material | Reaction Type | Reagents | Product |

| This compound | Nucleophilic Substitution | Nucleophile (e.g., Amine, Thiol), Catalyst (e.g., Palladium) | Various substituted pyridines |

| This compound | Reduction | Iron powder, Ammonium chloride, Ethanol/Water | 6-Bromo-3-methoxy-2-aminopyridine |

Coupling Reactions

The presence of a bromine atom on the pyridine ring makes this compound a suitable substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org It is a versatile method for creating carbon-carbon bonds. organic-chemistry.org The reaction of this compound with various boronic acids or their esters, in the presence of a palladium catalyst and a base, would lead to the formation of a diverse range of substituted 3-methoxy-2-nitropyridine (B1296613) derivatives. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity, particularly with less reactive chlorides. libretexts.org Different palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃, combined with ligands like PPh₃ or PCy₃, have been successfully employed for a wide array of substrates. organic-chemistry.org

Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org For this compound, a Heck reaction with an alkene would result in the introduction of a vinyl group at the 6-position of the pyridine ring. The choice of catalyst, base, and solvent system is crucial for the success of the Heck reaction. rsc.org Phosphine-free catalyst systems, such as those using N-heterocyclic carbene (NHC) palladium complexes, have also been developed and shown to be highly active. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org It has largely replaced harsher traditional methods for the synthesis of aryl amines. wikipedia.org The reaction of this compound with primary or secondary amines, in the presence of a palladium catalyst and a base, would yield the corresponding 6-amino-3-methoxy-2-nitropyridine derivatives. The development of various generations of catalyst systems, including those with bidentate phosphine ligands like BINAP and Dppf, has significantly expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Table 1: Overview of Cross-Coupling Reactions Involving Pyridine Scaffolds

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand System (Examples) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide | Organoboronic Acid/Ester | Pd(OAc)₂/PPh₃, Pd₂(dba)₃/PCy₃ | Biaryl/Heterobiaryl |

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Pd(OAc)₂/P(o-tolyl)₃, Pd-NHC complexes | Substituted Alkene |

| Buchwald-Hartwig Amination | Aryl Halide | Primary/Secondary Amine | [Pd₂(dba)₃]/BINAP, Pd(OAc)₂/Josiphos | Aryl Amine |

Intramolecular Cyclization Reactions

While specific examples of intramolecular cyclization reactions starting directly from this compound are not extensively detailed in the provided search results, the functional groups present on the molecule suggest potential for such transformations. For instance, following a cross-coupling reaction to introduce a suitable functional group at the 6-position, subsequent intramolecular cyclization could be envisioned. An example could be the introduction of a side chain containing a nucleophile that could then attack the electron-deficient pyridine ring, potentially leading to the formation of fused heterocyclic systems.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the aforementioned coupling reactions is crucial for optimizing reaction conditions and expanding their applicability.

The catalytic cycles of the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are well-established and generally involve a sequence of oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: The mechanism typically begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation, where the organic group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. organic-chemistry.org Activation of the boronic acid with a base is a key step to facilitate transmetalation. organic-chemistry.org

Heck Reaction: The catalytic cycle of the Heck reaction also starts with the oxidative addition of the aryl halide to a Pd(0) catalyst. wikipedia.org The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the help of a base, regenerating the Pd(0) catalyst. wikipedia.org

Buchwald-Hartwig Amination: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting palladium complex then reacts with the amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst. wikipedia.org Studies have shown that reductive elimination can occur from either a three-coordinate or a four-coordinate palladium complex. wikipedia.org

Detailed mechanistic studies often involve the characterization of reaction intermediates. Techniques such as ESI-HRMS have been used to study the species present in Buchwald-Hartwig reaction mixtures. researchgate.net These studies have provided evidence for the formation of various palladium complexes during the catalytic cycle. researchgate.net In some cases, the formation of palladium nanoparticles has also been observed, suggesting that a "cocktail"-type catalytic system, involving both homogeneous and heterogeneous palladium species, may be at play. researchgate.net Trapping experiments, where a reactive species is intercepted by a trapping agent, can also provide valuable insights into the reaction mechanism, although specific examples for reactions involving this compound were not found in the provided search results.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

Detailed experimental data regarding the proton NMR spectrum of 6-Bromo-3-methoxy-2-nitropyridine, including chemical shifts (δ), multiplicities, and coupling constants (J), are not available in the reviewed literature. Such data would be crucial for identifying the electronic environment of the protons on the pyridine (B92270) ring and the methoxy (B1213986) group.

¹³C NMR Spectral Analysis

Specific ¹³C NMR spectral data for this compound, which would provide information on the chemical shifts of each carbon atom in the molecule, is not publicly documented. This information is essential for confirming the carbon framework of the compound.

2D NMR Techniques for Structural Confirmation

Advanced 2D NMR studies, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. However, no such experimental data for this compound has been found.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis of Functional Groups

A detailed analysis of the vibrational modes of the functional groups present in this compound, including the nitro (NO₂), methoxy (O-CH₃), and C-Br stretches, as well as the pyridine ring vibrations, requires experimental IR and Raman spectra. This data is not available.

Correlation with Molecular Structure

Without experimental vibrational spectra, a correlation between the observed frequencies and the specific molecular structure of this compound cannot be established.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical method for investigating the electronic transitions within a molecule. For this compound, the presence of a pyridine ring, a nitro group (-NO2), a methoxy group (-OCH3), and a bromine atom creates a unique chromophoric system.

Electronic Absorption Spectra and Transitions

The electronic absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to various electronic transitions. The primary transitions anticipated are π → π* and n → π*.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the bonding π orbitals of the aromatic pyridine ring and the nitro group to the corresponding anti-bonding π* orbitals. The methoxy group, acting as an auxochrome, can influence the position and intensity of these bands. The presence of the nitro group, a strong chromophore, is expected to result in significant absorption in the UV region.

The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and methoxy groups) to the anti-bonding π* orbitals of the pyridine ring and the nitro group. These transitions are characteristically sensitive to the solvent environment.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π (aromatic ring, NO₂) → π (aromatic ring, NO₂) | 200-300 | High |

| n → π | n (N in ring, O in NO₂, O in OCH₃) → π (aromatic ring, NO₂) | 300-400 | Low |

Note: The values in this table are predicted based on the analysis of similar substituted nitropyridine compounds and established spectroscopic principles. Experimental verification is required for confirmation.

Solvent Effects on Optical Properties

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound by altering the energy levels of the ground and excited states.

A change in solvent polarity from non-polar to polar is expected to cause a hypsochromic shift (blue shift) for the n → π* transitions. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition.

Conversely, the π → π* transitions are likely to exhibit a bathochromic shift (red shift) in polar solvents. The excited state of a π → π* transition is generally more polar than the ground state, and is therefore stabilized to a greater extent by a polar solvent, leading to a decrease in the transition energy.

Table 2: Predicted Solvent-Induced Shifts in Absorption Maxima (λmax) for this compound

| Solvent | Polarity | Effect on n → π* Transition | Effect on π → π* Transition |

| Hexane | Non-polar | Reference λmax | Reference λmax |

| Ethanol (B145695) | Polar | Hypsochromic Shift (to shorter λ) | Bathochromic Shift (to longer λ) |

| Water | Highly Polar | Stronger Hypsochromic Shift | Stronger Bathochromic Shift |

Note: This table illustrates the expected trends based on spectroscopic theory. Actual shifts would need to be determined experimentally.

pH and Temperature Dependent Spectroscopic Studies

The UV-Vis spectrum of this compound is not expected to show significant pH dependence within a neutral to acidic range, as the molecule does not possess readily ionizable functional groups. The pyridine nitrogen is a weak base, and its protonation would likely occur only at very low pH values, which could lead to shifts in the absorption bands.

Temperature variations can affect the UV-Vis spectrum by influencing the vibrational and rotational energy levels of the molecule. Generally, a decrease in temperature can lead to better resolution of the fine vibrational structure of the electronic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₅BrN₂O₃), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two molecular ion peaks (M and M+2) of nearly equal intensity.

Table 3: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Relative Abundance (%) |

| [M]⁺ | C₆H₅⁷⁹BrN₂O₃ | 231.9538 | ~100 |

| [M+2]⁺ | C₆H₅⁸¹BrN₂O₃ | 233.9517 | ~98 |

Note: These values are calculated based on the natural isotopic abundances of the elements.

Fragmentation Patterns and Structural Information

In the mass spectrometer, this compound will undergo fragmentation upon ionization. The analysis of these fragment ions provides valuable information about the compound's structure. Common fragmentation pathways for this molecule are expected to include:

Loss of the nitro group: A significant fragmentation pathway would likely be the loss of the nitro group (-NO₂) as ·NO₂ (mass 46) or the loss of NO (mass 30) followed by the loss of an oxygen atom.

Loss of the methoxy group: The cleavage of the methoxy group (-OCH₃) as a methyl radical (·CH₃, mass 15) or a methoxy radical (·OCH₃, mass 31) is another probable fragmentation.

Loss of bromine: The bromine atom can be lost as a bromine radical (·Br), leading to a prominent fragment ion.

Cleavage of the pyridine ring: At higher energies, the pyridine ring itself can undergo cleavage, leading to smaller fragment ions.

Table 4: Plausible Mass Spectrometry Fragments of this compound

| Fragment Ion (m/z) | Proposed Lost Neutral Fragment |

| 187/189 | NO₂ |

| 202/204 | OCH₃ |

| 153 | Br |

| 157/159 | C₂H₂O |

Note: The m/z values are for the most abundant isotope of each element, with the bromine isotope pattern indicated where applicable. These are predicted fragmentation pathways and require experimental verification.

Despite a comprehensive search for crystallographic data on this compound, no specific X-ray crystallography studies for this compound are publicly available. Scientific literature detailing its solid-state molecular structure, intermolecular interactions, and crystal packing is not found in the searched resources.

Therefore, the requested article on the "" of this compound, with a focus on X-ray crystallography, cannot be generated at this time due to the absence of primary research data on this specific topic.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to provide the detailed information requested in the outline.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

No publicly available data from DFT calculations for 6-Bromo-3-methoxy-2-nitropyridine could be located. This includes the following specific areas of investigation:

Molecular Dynamics Simulations

Similarly, no research detailing molecular dynamics simulations for this compound was found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively developed for this compound are not prominently featured in publicly available literature, the principles of QSAR can be applied based on its structural features—a substituted nitropyridine. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The biological activities of this compound can be predicted by developing QSAR models based on a series of analogous compounds. For classes of compounds like nitroaromatics and substituted pyridines, QSAR models are frequently used to predict activities ranging from enzyme inhibition to toxicity. nih.govnih.govmdpi.com

A QSAR model for this compound would involve calculating a set of molecular descriptors that quantify its physicochemical properties. These descriptors fall into several categories:

Electronic Descriptors: The electron-withdrawing nature of the nitro group and the electronegativity of the bromine and oxygen atoms significantly influence the molecule's electronic properties. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges are critical for predicting how the molecule interacts with biological targets. mdpi.com For nitroaromatic compounds, for instance, lower ELUMO values are often correlated with higher mutagenicity. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key measure of a molecule's hydrophobicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Steric/Topological Descriptors: Properties like molecular weight, molecular volume, and shape indices describe the size and geometry of the molecule, which are crucial for fitting into a specific receptor binding site. nih.gov

By correlating these descriptors with the experimentally determined biological activity of a series of related pyridine (B92270) derivatives, a statistically significant QSAR model could be built to predict the activity of this compound.

Table 1: Key Descriptor Classes for QSAR Modeling of Substituted Pyridines

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | ELUMO, Dipole Moment, Atomic Charges | Modulation of ligand-receptor electrostatic interactions, reaction propensity. |

| Hydrophobic | LogP, Molar Refractivity | Membrane permeability, binding to hydrophobic pockets in proteins. |

| Steric/Topological | Molecular Weight, van der Waals Volume, Shape Indices | Determines the fit of the molecule within a receptor's binding site. |

| Constitutional | Number of H-bond donors/acceptors | Governs the formation of specific hydrogen bonds with the target. |

This table is illustrative, based on general principles of QSAR for related compound classes.

A validated QSAR model is a powerful tool for the rational design of novel derivatives with potentially improved activity or a more desirable safety profile. mdpi.com The model provides insights into which structural features are most influential. For example, if a QSAR model for a series of nitropyridines indicated that increased hydrophobicity and a specific spatial arrangement of substituents enhance inhibitory potency against a target enzyme, this information would guide the synthesis of new derivatives. nih.gov

For this compound, a QSAR model could suggest modifications such as:

Altering the Methoxy (B1213986) Group: Replacing the methyl group with larger alkyl chains could modulate hydrophobicity.

Substituting the Bromine Atom: Replacing bromine with other halogens (e.g., chlorine, fluorine) or other functional groups could fine-tune electronic and steric properties.

This in silico-first approach significantly reduces the time and cost associated with synthesizing and testing a large number of compounds, focusing laboratory efforts on candidates with the highest probability of success.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method helps to elucidate the molecular basis of a compound's activity by visualizing its interactions within the binding site.

While specific docking studies for this compound are not detailed in available research, its potential interactions can be inferred from studies on structurally related brominated and methoxylated pyridine derivatives. nih.govresearchgate.nettandfonline.com The functional groups on the molecule are capable of forming several key types of interactions with amino acid residues in a protein's active site:

Hydrogen Bonding: The nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors. This is a common interaction mode for pyridine derivatives, often with residues in the "hinge region" of kinases. nih.gov

Halogen Bonding: The bromine atom can participate in halogen bonds, a specific type of non-covalent interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen.

Hydrophobic Interactions: The pyridine ring itself can form π-π stacking or other hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking studies on other brominated heterocyclic compounds have shown that the bromine atom can enhance binding by forming specific interactions and improving lipophilicity. nih.gov

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine (B10760008), Arginine, Serine, Threonine |

| Methoxy Group Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Nitro Group Oxygens | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine |

| Bromine Atom | Halogen Bonding, Hydrophobic | Backbone Carbonyls, Leucine, Valine |

| Pyridine Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative, based on the chemical properties of the functional groups and common interactions observed in protein-ligand complexes.

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and its target. This score, typically expressed in kcal/mol, represents the free energy of binding, with more negative values indicating a stronger and more stable interaction. researchgate.netnih.gov

For example, docking studies of other bromine-containing inhibitors against receptor tyrosine kinases have yielded binding scores in the range of -7 to -9 kcal/mol. nih.gov A hypothetical docking study of this compound against a relevant kinase, such as a MAP kinase or TANK-binding kinase 1 (TBK1), could yield similar values. nih.govacs.org By comparing the predicted binding affinity of this compound with that of a known inhibitor (a co-crystallized ligand), researchers can assess its potential as a potent inhibitor.

Table 3: Illustrative Binding Affinity Prediction for a Series of Pyridine Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Kinase X | -7.8 | Met162, Lys113, Asp226 |

| Derivative A (6-Chloro-3-methoxy-2-nitropyridine) | Kinase X | -7.5 | Met162, Lys113 |

| Derivative B (6-Bromo-3-ethoxy-2-nitropyridine) | Kinase X | -8.2 | Met162, Lys113, Asp226, Leu90 |

| Known Inhibitor (e.g., eFT508) | Kinase X | -8.5 | Met162, Lys161, Cys225 |

This table is a hypothetical example to illustrate how docking results are presented and used to compare derivatives. The values and residues are based on findings for similar compounds in the literature. nih.govacs.org

Applications in Chemical Synthesis and Advanced Materials

Role as a Key Intermediate in Organic Synthesis

In the field of organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the final product. 6-Bromo-3-methoxy-2-nitropyridine serves as a quintessential intermediate, or "building block," providing a foundational structure that can be systematically and selectively modified. cymitquimica.comalfa-chemistry.com The presence of three distinct functional groups—a displaceable bromine atom, an electron-donating methoxy (B1213986) group, and a reducible, electron-withdrawing nitro group—allows for a programmed sequence of chemical reactions.

The electron-withdrawing nature of the nitro group deactivates the pyridine (B92270) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. This makes the bromine atom at the 6-position an excellent leaving group, primed for displacement by a wide range of nucleophiles.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. beilstein-journals.org this compound is an ideal starting material for constructing elaborate heterocyclic frameworks. The reactive bromine atom allows for its use in various cross-coupling reactions, such as Suzuki and Negishi couplings, to form new carbon-carbon bonds. smolecule.com This enables the attachment of other aromatic or aliphatic groups to the pyridine core.

Furthermore, the bromine can be substituted by nitrogen, oxygen, or sulfur nucleophiles, leading to the formation of fused ring systems. For example, reaction with an appropriate diamine after reduction of the nitro group could lead to the formation of bicyclic structures like imidazo[4,5-b]pyridines. researchgate.net The ability to subsequently reduce the nitro group to an amine provides another handle for further cyclization reactions, creating a pathway to polycyclic systems with diverse biological activities. rjpbcs.com

A building block in chemistry is a relatively simple molecule that can be used to construct larger, more complex molecular architectures. cymitquimica.comalfa-chemistry.com this compound exemplifies this concept perfectly. Its utility lies in the differential reactivity of its functional groups, which allows for a stepwise and controlled synthesis of multifunctional molecules.

A typical synthetic strategy might involve:

Substitution/Coupling: The bromine atom is first targeted for a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Reduction: The nitro group is then reduced to a primary amine (-NH2) using standard reducing agents like iron in acetic acid or catalytic hydrogenation.

Functionalization: This newly formed amino group can then undergo a host of reactions, such as acylation, alkylation, or diazotization, to introduce new functionalities.

This stepwise approach allows chemists to build molecular complexity in a controlled manner, making this compound a valuable scaffold for creating libraries of compounds for screening in drug discovery and materials science.

Pharmaceutical Intermediate Applications

Pharmaceutical intermediates are the chemical compounds that form the building blocks of an Active Pharmaceutical Ingredient (API). nih.govcustchemvip.com Substituted pyridines, particularly those containing halogens and nitro groups, are a prominent class of intermediates used in the synthesis of numerous drugs. custchemvip.comechemi.com

An Active Pharmaceutical Ingredient (API) is the component of a drug that produces the intended health effect. nih.gov this compound serves as a precursor in the multi-step synthesis of potential APIs. Its structure is incorporated into the final target molecule, often forming a central part of its pharmacophore. For instance, related bromo-substituted heterocycles, such as 6-Bromo-3-hydroxypyrazine-2-carboxamide, are known intermediates in the synthesis of antiviral drugs like Favipiravir. q100lifesciences.com The chemical reactivity of this compound makes it a suitable candidate for developing novel therapeutic agents across various disease areas.

The development of a successful drug often involves synthesizing and testing numerous derivatives of a "lead compound" to optimize its properties. The functional groups on this compound provide multiple points for such derivatization to enhance a potential drug's efficacy and specificity.

Modulating Binding Affinity: The bromine and nitro groups can be replaced or modified to introduce different substituents that can interact with the biological target (e.g., an enzyme or receptor) more effectively, thereby increasing the drug's potency.

Improving Pharmacokinetics: The methoxy group can influence the molecule's solubility and metabolic stability. Modifying this group can help to improve the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Exploring Structure-Activity Relationships (SAR): By creating a series of related compounds from this single intermediate, medicinal chemists can systematically study how different chemical groups at different positions affect biological activity. smolecule.com

| Application Area | Specific Role of this compound | Key Reactions | Potential Outcome |

| Organic Synthesis | Key Intermediate for Complex Heterocycles | Nucleophilic Aromatic Substitution (SNAr), Suzuki/Negishi Coupling | Fused ring systems (e.g., imidazopyridines), biaryl compounds |

| Pharmaceuticals | Precursor to Active Pharmaceutical Ingredients (APIs) | Multi-step synthesis involving substitution, reduction, and functionalization | Novel therapeutic agents |

| Pharmaceuticals | Scaffold for Drug Derivatization | Modification at Br, NO2, and OCH3 positions | Enhanced drug efficacy, specificity, and pharmacokinetic properties |

| Agrochemicals | Potential Intermediate for Active Ingredients | Similar synthetic routes as in pharmaceuticals | Development of new pesticides or herbicides |

Agrochemical Development

The principles that make this compound valuable in pharmaceutical research are also applicable to agrochemical development. The synthesis of novel herbicides, insecticides, and fungicides often relies on heterocyclic chemistry. The reactive nature of this compound allows it to be used as a starting material for creating new agrochemical active ingredients. While specific examples are not as prominently documented as its pharmaceutical applications, the fundamental reactivity of the molecule makes it a candidate for exploration in this industry.

Synthesis of Pesticides and Herbicides

The pyridine ring is a core structure in numerous agrochemicals, and substituted pyridines like this compound are instrumental in the synthesis of novel pesticides and herbicides. researchgate.net The functional groups on the pyridine ring allow for a range of chemical reactions, enabling the creation of diverse molecular architectures with specific biological activities.

While specific, commercially available pesticides or herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the compound's structure is analogous to intermediates used in the synthesis of various bioactive molecules. For instance, nitropyridine derivatives are known precursors in the synthesis of compounds with insecticidal properties. mdpi.com The strategic combination of functional groups in this compound makes it a valuable scaffold for researchers aiming to develop new and more effective crop protection agents.

Impact on Crop Yield and Environmental Considerations

The development of new herbicides from pyridine-based compounds aims to provide selective control of broadleaf weeds, which can significantly improve crop yields by reducing competition for resources such as water, nutrients, and light. epa.gov Herbicides derived from pyridine and pyrimidine (B1678525) classes are designed to be toxic to specific weed species while being safe for the desired crops. epa.gov This selectivity is crucial for integrated weed management programs that seek to maximize agricultural productivity.

However, the environmental fate of agrochemicals is a critical consideration. Pyridine-based herbicides can vary in their environmental persistence. epa.gov Some, like clopyralid, aminopyralid, and picloram, are known to be more persistent and can potentially contaminate compost made from treated plant materials. epa.gov This can lead to unintended damage to sensitive plants when the compost is used in gardens or for ornamental purposes. epa.gov

The use of any pesticide or herbicide carries the risk of environmental impact, including the potential for soil and water contamination and harm to non-target organisms. mdpi.comneearth.org Therefore, the development of new agrochemicals from intermediates like this compound also involves extensive research into their environmental behavior and toxicology to ensure they are used in a way that minimizes adverse effects on the ecosystem. mdpi.comresearchgate.net

Table 1: Research Findings on Pyridine-Based Agrochemicals

| Research Area | Findings |

| Herbicide Selectivity | Pyridine and pyrimidine herbicides are effective against broadleaf weeds, with selectivity for various crops. epa.gov |

| Environmental Persistence | Certain pyridine herbicides can persist in treated plant materials and contaminate compost. epa.gov |

| Ecosystem Impact | The use of herbicides can lead to soil and water contamination and may affect non-target organisms. mdpi.comneearth.org |

Material Science Applications

The unique electronic and structural properties of pyridine derivatives also make them attractive for applications in material science. The pyridine ring, with its nitrogen atom, can participate in various non-covalent interactions, which are important for creating materials with specific, organized structures. The functional groups on this compound provide handles for incorporating this molecule into larger systems, such as polymers and coatings, to impart desired properties. For example, furo[2,3-b]pyridine (B1315467) derivatives, which can be synthesized from functionalized pyridines, are considered valuable in the field of materials science. acs.org

Development of Advanced Polymers

Substituted pyridines are used as monomers in the synthesis of advanced polymers with interesting electronic and optical properties. Pyridine-based polymers have been shown to be promising candidates for use in electronic devices due to their electrical conductivity and ability to be both p- and n-doped. researchgate.net

The reactive sites on this compound, particularly the bromine atom, make it a suitable monomer for polymerization reactions. Through techniques like cross-coupling polymerization, this compound can be linked with other monomers to create conjugated polymers. The electron-withdrawing nitro group and the electron-donating methoxy group can influence the electronic properties of the resulting polymer, such as its band gap and charge transport characteristics. The development of such polymers is a key area of research for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Coatings with Enhanced Properties

The incorporation of functional molecules into coatings can significantly enhance their properties, such as adhesion, corrosion resistance, and surface energy. The pyridine moiety is known to have good adhesion to metal surfaces, making pyridine derivatives useful components in protective coatings.

This compound can be chemically grafted onto surfaces or incorporated into polymer matrices that form the basis of coatings. The polar nature of the nitro and methoxy groups can influence the surface properties of the coating, such as its wettability and interaction with other materials. Furthermore, the potential for this molecule to be a building block for more complex, functional structures opens up possibilities for creating "smart" coatings that can respond to environmental stimuli.

Table 2: Potential Applications in Material Science

| Application Area | Potential Role of this compound | Desired Outcome |

| Advanced Polymers | Monomer in polymerization reactions | Polymers with tailored electronic and optical properties for devices. researchgate.net |

| Enhanced Coatings | Additive or building block for coating formulations | Improved adhesion, corrosion resistance, and functional surface properties. |

Biological and Pharmacological Investigations of 6 Bromo 3 Methoxy 2 Nitropyridine Derivatives

Antimicrobial Activity

The antimicrobial potential of pyridine (B92270) derivatives is a significant area of research. The inclusion of halogen (like bromine), methoxy (B1213986), and nitro groups is often explored to enhance the efficacy of these compounds against a spectrum of microbial pathogens.

While direct studies on 6-bromo-3-methoxy-2-nitropyridine derivatives are limited in published literature, research on analogous compounds provides insight into their potential antibacterial properties. For instance, the presence of a nitro group in pyridine derivatives has been shown to confer notable antibacterial activity. nih.gov Similarly, the introduction of a bromine atom to heterocyclic scaffolds, such as in naphthyridine derivatives, has been found to enhance antibacterial effects. benthamdirect.com

Studies on various nitropyridine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. One investigation reported that O-alkylation of 3-hydroxy-2-nitropyridine (B88870) followed by reductive cyclization yielded derivatives with significant antibacterial activity. researchgate.net A particular derivative showed a high level of activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 7.8 μg/mL and against Staphylococcus aureus with an MIC of 31.2 μg/mL. researchgate.net Another study on nicotinic acid benzylidene hydrazide derivatives found that compounds featuring nitro and dimethoxy substituents were among the most active against strains like S. aureus and Escherichia coli. nih.gov

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | Enterococcus faecalis | 7.8 µg/mL | researchgate.net |

| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | Staphylococcus aureus | 31.2 µg/mL | researchgate.net |

| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Zone of inhibition: 9.1–17.9 mm | researchgate.net |

| Nicotinic acid hydrazide derivatives (with nitro/dimethoxy groups) | S. aureus, B. subtilis, E. coli | Activity comparable to Norfloxacin | nih.gov |

The structural features of this compound also suggest potential for antifungal applications. Research into related nitropyridine compounds has yielded promising results against various fungal pathogens. For example, derivatives synthesized from 3-hydroxy-2-nitropyridine have demonstrated activity against several Candida species. One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.net

Furthermore, studies on nicotinic acid derivatives have shown that those containing nitro and dimethoxy groups possess activity against C. albicans and Aspergillus niger, with efficacy comparable to the standard antifungal drug fluconazole (B54011). nih.gov Pyridine compounds substituted with bromo and methoxy groups have also been reported as highly active antimicrobial agents, showing better results than fluconazole in some cases. nih.gov

| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | Candida albicans | 62.5 µg/mL | researchgate.net |

| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | Candida glabrata | 62.5 µg/mL | researchgate.net |

| N-hydroxy-pyridoxazinone (from 3-hydroxy-2-nitropyridine) | Candida tropicalis | 62.5 µg/mL | researchgate.net |

| Nitropyridine-containing complexes | Candida albicans | Zone of inhibition: 21.9–25.3 mm | researchgate.net |

| Nicotinic acid hydrazide derivatives (with nitro/dimethoxy groups) | C. albicans, A. niger | Activity comparable to Fluconazole | nih.gov |

Anticancer Activity

The development of novel anticancer agents is a critical focus of medicinal chemistry, and derivatives of substituted pyridines are actively being explored for their potential in this area.

Derivatives containing structural motifs similar to this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. A study on imidazo[1,2-a]pyridine-2-carbohydrazide (B2359360) derivatives revealed that a compound featuring a 4-bromophenyl group (compound 7d) had potent cytotoxic effects on breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC₅₀ values of 22.6 µM and 13.4 µM, respectively. rsc.org

In another study, novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated. synquestlabs.com Compound 10a was found to be the most potent against prostate cancer (PC3) cells with an IC₅₀ value of 0.19 µM. Meanwhile, compound 10b showed strong activity against MCF-7 breast cancer cells (IC₅₀ = 1.66 µM), and compound 9e was effective against lung cancer (A549) cells (IC₅₀ = 4.55 µM). synquestlabs.com These findings highlight the potential of bromo- and methoxy-substituted heterocyclic compounds as inhibitors of cancer cell growth.

| Compound | Cancer Cell Line | Cell Line Type | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Imidazopyridine derivative (7d) | MCF-7 | Breast Cancer | 22.6 µM | rsc.org |

| Imidazopyridine derivative (7d) | HT-29 | Colon Cancer | 13.4 µM | rsc.org |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 | Prostate Cancer | 0.19 µM | synquestlabs.com |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | Breast Cancer | 1.66 µM | synquestlabs.com |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 | Lung Cancer | 4.55 µM | synquestlabs.com |

Understanding the mechanism by which a compound exerts its cytotoxic effect is crucial for its development as a therapeutic agent. For related heterocyclic compounds, the primary mechanisms identified involve the induction of apoptosis and cell cycle arrest.

The potent imidazopyridine derivative 7d was found to induce apoptosis in MCF-7 cells, which was observed through nuclear condensation and fragmentation. rsc.org Furthermore, cell cycle analysis showed that this compound caused an increase in the population of cells in the G0/G1 phase, indicating cell cycle arrest. rsc.org Similarly, active pyrrolo[2,3-d]pyrimidine derivatives were found to mediate their cytotoxic effects through the induction of apoptosis. synquestlabs.com Detailed investigation of compound 9e in A549 lung cancer cells revealed that it triggers the intrinsic mitochondrial apoptotic pathway. This was evidenced by a reduction in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and elevated levels of caspase-9 and caspase-3, ultimately leading to PARP cleavage. synquestlabs.com

Bromodomains are protein domains that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription. The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are considered important targets in cancer therapy. A novel class of BRD4 inhibitors that share a trimethoxy ring has been discovered, suggesting a potential mechanism of action for derivatives of this compound. nih.govnih.gov

In one study, a high-throughput screening identified a compound named DC-BD-03, which contains a trimethoxy ring, as an inhibitor of the first bromodomain (BD1) of the human BRD4 protein. nih.govnih.gov This compound demonstrated an IC₅₀ value of 2.01 μM in an AlphaScreen assay. nih.gov These inhibitors were shown to effectively inhibit the proliferation of human leukemia MV4-11 cells, cause cell cycle arrest, and induce apoptosis. nih.govnih.gov

To understand the interaction, a high-resolution crystal structure of a related compound, DC-BD-29, in complex with the first bromodomain of BRD4 was determined. nih.gov The crystallography data revealed that the trimethoxy ring of the compound forms crucial hydrogen bonds with the conserved asparagine residue N140 within the binding pocket, an interaction vital for recognizing the natural ligand, acetyl-lysine. nih.gov This provides a solid structural basis for how this class of compounds can function as BRD4 inhibitors and supports the potential for further structure-based optimization. nih.gov

Enzyme Inhibition Studies

The primary mechanism of action investigated for derivatives of this compound involves the inhibition of specific cellular enzymes. These interactions are crucial for understanding the compound's pharmacological effects.

Research has successfully identified cytosolic thioredoxin reductase 1 (TXNRD1) as a key molecular target for a derivative of this compound, referred to in the literature as TRi-1. TXNRD1 is a critical enzyme in the thioredoxin system, which is essential for maintaining cellular redox balance and protecting against oxidative stress.

The inhibition of TXNRD1 by this compound is irreversible and dependent on the presence of NADPH. This interaction is significant because it can convert TXNRD1 from an antioxidant enzyme into a prooxidant, thereby increasing the production of reactive oxygen species (ROS) like hydrogen peroxide. This mechanism forms the basis of its potential anticancer effects.

Based on the available scientific literature, there is no specific information regarding the inhibition of Glycogen Synthase Kinase 3 (GSK3) or p70S6 Kinase β (p70S6Kβ) by this compound or its direct derivatives.

Structure-activity relationship (SAR) studies on derivatives of this compound have provided insights into the chemical features necessary for the inhibition of Thioredoxin Reductase 1 (TXNRD1). The analysis of various analogs has highlighted the importance of specific structural components for both the potency and specificity of inhibition.

Key findings from these SAR studies include:

The Nitro Group: The presence of the nitro group on the pyridine ring is essential for the compound's ability to inhibit TXNRD1. Removal of this group renders the compound inactive.

Position of the Nitro Group: The placement of the nitro group is also crucial. For instance, moving the nitro group to the para-position of the nitropyridine ring can lead to a loss of specificity for TXNRD1 over other enzymes like glutathione (B108866) reductase (GSR).

The Methoxy Group: The methoxy group also plays a role in the compound's activity profile, although its removal in conjunction with repositioning the nitro group affects enzyme specificity.

Table 1: Structure-Activity Relationship of Nitropyridine Analogs for TXNRD1 Inhibition

| Compound/Analog | Structural Modification | Effect on TXNRD1 Inhibition |

| TRi-1 | This compound scaffold | Active Inhibitor |

| Analog (TRi-62) | Removal of the nitro group | Inactive |

| Analog (TRi-55) | Nitro group at para-position, removal of methoxy group | Loss of specificity for TXNRD1 over GSR |

Receptor Binding Assays

Information regarding comprehensive receptor binding assays for this compound and its derivatives is limited in the reviewed scientific literature.

Detailed ligand-receptor interaction profiling for this compound derivatives is not extensively documented in publicly available research. The primary focus has been on its covalent interaction with the enzyme TXNRD1 rather than on binding to specific cell surface or nuclear receptors.

The inhibition of TXNRD1 by this compound derivatives directly modulates cellular pathways related to redox homeostasis. By irreversibly inhibiting TXNRD1, the compound effectively transforms the enzyme's function. Instead of reducing oxidative stress, the inhibited enzyme complex promotes the production of reactive oxygen species (ROS). This shift can trigger downstream signaling pathways associated with cellular stress and apoptosis, which is a key mechanism in its potential anticancer activity. The thioredoxin system is known to interact with various signaling cascades, including the apoptosis signal-regulating kinase 1 (ASK1) pathway, which can be activated under oxidative stress.

Anti-Neurodegenerative Potential

The thioredoxin system and its primary enzyme, TXNRD1, play a significant role in protecting the central nervous system from oxidative damage, a key factor in the pathology of several neurodegenerative diseases. nih.gov Oxidative stress is a common feature in conditions such as Parkinson's disease and Alzheimer's disease. nih.gov

Studies have shown that the expression of TXNRD1 is significantly decreased in the substantia nigra pars compacta of mouse models of Parkinson's disease. nih.gov This reduction in TXNRD1 may contribute to the increased oxidative stress and subsequent neurodegeneration observed in these models. nih.gov Therefore, the modulation of the thioredoxin system is considered a potential therapeutic strategy for neurodegenerative disorders. nih.govnih.gov

While the inhibition of TXNRD1 by derivatives of this compound has been established, the direct investigation of these specific compounds for their anti-neurodegenerative potential has not been reported in the reviewed literature. The prooxidant effect resulting from TXNRD1 inhibition would need to be carefully evaluated in the context of neurodegenerative diseases, where oxidative stress is already a pathological feature.

Antiviral Activity (e.g., SARS-CoV-2 Mpro Inhibition)

The emergence of novel viral pathogens, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. A key strategy in the development of such agents is the inhibition of viral enzymes essential for replication. The SARS-CoV-2 main protease (Mpro), which plays a crucial role in processing viral polyproteins, has been identified as a prime target for antiviral drug design. nih.gov While direct studies on the antiviral activity of this compound are not extensively documented in publicly available literature, the evaluation of its derivatives and analogous heterocyclic compounds provides a framework for understanding their potential as viral protease inhibitors.

The design of Mpro inhibitors often involves creating molecules that can fit into the active site of the enzyme, blocking its function. nih.gov Researchers have successfully designed and synthesized numerous Mpro inhibitors, demonstrating a range of potencies. For instance, a series of bicycloproline-containing inhibitors showed 50% inhibitory concentration (IC50) values against SARS-CoV-2 Mpro ranging from 7.6 to 748.5 nM in in vitro assays. nih.gov Two compounds from this series, MI-09 and MI-30, exhibited excellent antiviral activity in cell-based assays. nih.gov

Another example is NZ-804, a non-peptidic, non-covalent inhibitor of SARS-CoV-2 Mpro, which demonstrated a potent IC50 of 0.009 µM. nih.gov In cell culture models using human lung cells, it showed an effective concentration (EC50) of 0.008 µM, indicating strong potential for inhibiting viral replication within host cells. nih.gov

The following table illustrates the type of data generated from in vitro studies of potential SARS-CoV-2 Mpro inhibitors, providing a reference for the expected outcomes from the evaluation of novel compounds like derivatives of this compound.

Table 1: Illustrative Antiviral Activity Data for SARS-CoV-2 Mpro Inhibitors

| Compound ID | Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line |

|---|---|---|---|---|---|

| MI-23 | SARS-CoV-2 Mpro | Enzymatic Assay | Potent (specific value not stated) | - | - |

| MI-09 | SARS-CoV-2 Mpro | Viral Replication Assay | - | Low nanomolar | HPAEpiC |

| MI-30 | SARS-CoV-2 Mpro | Viral Replication Assay | - | Low nanomolar | HPAEpiC |

| GC376 (Control) | SARS-CoV-2 Mpro | Viral Replication Assay | - | 153.1 | HPAEpiC |

| 11b (Control) | SARS-CoV-2 Mpro | Viral Replication Assay | - | 23.7 | HPAEpiC |

| NZ-804 | SARS-CoV-2 Mpro | Enzymatic Assay | 9 | - | - |

This table is illustrative and based on data for various Mpro inhibitors to demonstrate typical data formats. nih.govnih.gov

In Vitro and In Vivo Biological Evaluation Strategies

The biological evaluation of potential therapeutic compounds, including derivatives of this compound, follows a structured pipeline of in vitro and in vivo studies to determine their efficacy and pharmacological properties.

In Vitro Evaluation:

The initial phase of testing involves a variety of in vitro assays designed to assess the compound's activity at the molecular and cellular level. For antiviral candidates targeting a specific enzyme like SARS-CoV-2 Mpro, the following steps are typical:

Enzymatic Assays: The primary screen involves testing the compound's ability to inhibit the target enzyme directly. This provides a direct measure of the compound's potency, typically expressed as the IC50 value. nih.gov

Cell-Based Assays: Compounds that show promise in enzymatic assays are then evaluated in cell culture systems. These assays measure the compound's ability to protect cells from the cytopathic effects of the virus or to inhibit viral replication within the cells. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability. ijpsonline.com For antiviral studies, quantitative reverse transcription-polymerase chain reaction (RT-qPCR) is used to quantify the reduction in viral RNA levels in the presence of the compound, with results often reported as EC50 values. nih.gov

Cytotoxicity Assays: It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells. Cytotoxicity assays are performed on various cell lines, including human cell lines like HepG2, to assess the compound's safety profile at the cellular level. researchgate.net

In Vivo Evaluation:

Compounds that demonstrate potent activity and low cytotoxicity in vitro may advance to in vivo studies using animal models. These studies are essential for understanding the compound's behavior in a whole organism.

Pharmacokinetic (PK) Studies: Before efficacy studies, the pharmacokinetic properties of the compound are determined. This involves administering the compound to animals (e.g., rats, mice) and measuring its absorption, distribution, metabolism, and excretion (ADME) over time. Good pharmacokinetic properties are crucial for a drug to reach and maintain effective concentrations at the site of action. nih.gov

Efficacy Studies in Animal Models: For SARS-CoV-2, transgenic mouse models that express the human ACE2 receptor or hamster models are commonly used. nih.govnih.gov These animals are infected with the virus and then treated with the test compound. The effectiveness of the treatment is assessed by measuring the reduction in viral load in target organs (e.g., lungs) and the amelioration of disease-related pathology, such as lung lesions. nih.gov

Pharmacodynamic (PD) Studies: These studies link the drug's concentration to its observed effect. For instance, in the evaluation of JAK2 kinase inhibitors, pharmacodynamic effects were assessed to confirm target engagement in vivo. nih.gov

This systematic approach, from initial in vitro screening to comprehensive in vivo evaluation, is fundamental in identifying and validating novel therapeutic agents derived from scaffolds like this compound.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While established methods for the synthesis of functionalized pyridines exist, the future necessitates a shift towards greener and more atom-economical processes. Research in this area will likely focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents.

Key future directions include:

Catalytic C-H Functionalization: Moving beyond classical multi-step syntheses, direct C-H functionalization of simpler pyridine (B92270) precursors offers a more efficient route. Future work could explore novel transition-metal catalysts (e.g., based on iron, copper, or palladium) to selectively install the bromo, methoxy (B1213986), and nitro groups, thereby shortening synthetic sequences.

Flow Chemistry and Process Optimization: The adoption of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Green Chemistry Principles: There is a significant push to develop synthetic methods for pyridine derivatives using green protocols. nih.gov Future syntheses of 6-Bromo-3-methoxy-2-nitropyridine and its precursors could increasingly employ techniques such as microwave-assisted synthesis, enzyme-based biocatalysis, or the use of sustainable solvents like deep eutectic solvents (DES) to align with environmental goals. ijarsct.co.in Multicomponent reactions (MCRs), which combine several reactants in a single step, represent another powerful strategy for achieving synthetic efficiency and sustainability. researchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Functionalization | Reduced step count, less waste | Development of selective and robust catalysts |

| Flow Chemistry | Enhanced safety, scalability, and control | Reactor design and optimization for nitration and bromination |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficiency | Method development for specific transformation steps. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions | Engineering enzymes for pyridine functionalization. ijarsct.co.in |

Exploration of New Reactivity Modalities

The existing functional groups on this compound already provide a rich platform for chemical transformations. However, future research can uncover novel ways to manipulate these groups and the pyridine core itself.

Prospective areas of exploration include:

Nitro Group as a Directing Group and Nucleofuge: The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) and can also participate in unique cycloaddition reactions. mdpi.com Research has shown that in some 3-nitropyridines, the nitro group can be selectively substituted by nucleophiles like thiols, acting as a leaving group. nih.govnih.gov Future studies could expand the scope of nucleophiles and explore conditions for controlling regioselectivity, potentially enabling direct replacement of the nitro group to introduce diverse functionalities.

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for C-H functionalization of electrophilic arenes like nitropyridines. ntnu.no This reaction allows for the introduction of alkyl groups at positions activated by the nitro group. acs.org Future work could focus on expanding the range of carbanions used in the VNS reaction with this specific substrate to build more complex molecular architectures.

Photoredox and Electrochemical Catalysis: These emerging fields offer new ways to activate the pyridine ring and its substituents under mild conditions. Future research could investigate whether photoredox or electrochemical methods can enable previously inaccessible cross-coupling reactions at the bromide position or novel transformations involving the nitro group.

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable for accelerating chemical research. Advanced computational modeling can provide deep insights into the properties of this compound and guide the design of its derivatives with tailored functions.

Future computational efforts could focus on:

Density Functional Theory (DFT) Studies: DFT calculations are well-suited for examining substituted pyridines to predict their reactivity, nucleophilicity, and electronic properties. ias.ac.inresearcher.life Such studies can elucidate reaction mechanisms, predict the outcomes of unexplored reactions, and analyze frontier molecular orbitals (FMOs) to understand intramolecular charge transfer. tandfonline.com This knowledge can guide the rational design of new synthetic routes and functional materials.

QSAR and Pharmacophore Modeling: For medicinal chemistry applications, quantitative structure-activity relationship (QSAR) modeling can correlate structural features of derivatives with their biological activity. researchgate.net This, combined with pharmacophore-based virtual screening, can be used to design new, potent inhibitors for specific biological targets like kinases or other enzymes. researchgate.netnih.gov

Predictive Toxicology and ADMET Profiling: Before committing to costly synthesis, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. This in silico screening helps prioritize compounds with favorable drug-like properties for synthesis and biological testing.

Diversification of Biological Applications and Target Identification

Given that pyridine scaffolds are integral to a vast number of pharmaceuticals, a key future direction is the systematic exploration of the biological activities of derivatives synthesized from this compound. nih.gov This compound serves as a valuable intermediate for creating novel therapeutic agents. chemimpex.com

Future research should aim to:

Library Synthesis for Target-Based Screening: Leverage the compound's reactive handles (especially the bromo group for cross-coupling reactions) to synthesize a diverse library of analogues. These libraries can then be screened against specific, high-value biological targets implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Pyridine derivatives have shown promise as cholinesterase inhibitors and kinase inhibitors, which are relevant to these therapeutic areas. nih.govmdpi.com

Phenotypic Screening: In addition to target-based approaches, derivatives can be evaluated in phenotypic screens (e.g., cell-based assays) to identify compounds that produce a desired biological effect without a preconceived target. This can uncover novel mechanisms of action and identify first-in-class therapeutic leads.

Fragment-Based Drug Discovery (FBDD): Smaller, simpler derivatives of the core scaffold can be used as fragments in FBDD campaigns. Identifying low-affinity fragments that bind to a biological target can provide a starting point for growing or linking these fragments into more potent, drug-like molecules.

| Potential Therapeutic Area | Relevant Biological Target Class | Rationale |

| Oncology | Protein Kinases (e.g., B-Raf) | Pyridine-based structures are common in kinase inhibitors. nih.govbohrium.com |

| Neurodegenerative Disease | Cholinesterases, Monoamine Oxidase | Functionalized pyridines are known to inhibit key enzymes in neurological pathways. mdpi.com |

| Infectious Diseases | Bacterial or Viral Enzymes | The imidazo[4,5-b]pyridine core, accessible from nitropyridine precursors, has shown antiviral and antibacterial activities. researchgate.net |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokines | Many anti-inflammatory drugs contain heterocyclic scaffolds. nih.gov |

Integration with High-Throughput Screening Technologies

The successful discovery of new applications for derivatives of this compound will heavily rely on the ability to test large numbers of compounds efficiently. Integrating synthetic efforts with modern high-throughput screening (HTS) is crucial.

Future perspectives in this domain include:

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS allows for the rapid generation and evaluation of compound libraries. nih.gov This closed-loop approach can accelerate the discovery of hits and the subsequent optimization of structure-activity relationships (SAR).

Development of Focused Libraries: Rather than screening generic, unfocused libraries, future efforts will involve the rational design of smaller, more targeted libraries of derivatives. Computational modeling (as described in 8.3) can pre-select for compounds with a higher probability of being active against a specific target class, making screening more efficient. ku.edu

Label-Free HTS Technologies: Advanced screening platforms, such as self-assembled monolayer desorption/ionization (SAMDI) mass spectrometry, enable label-free detection of compound-target interactions. nih.gov This technology is very fast and reduces the incidence of false positives often associated with traditional fluorescence-based assays, making it ideal for screening libraries derived from the core scaffold.

By pursuing these interconnected research directions, the scientific community can fully exploit the chemical versatility of this compound, paving the way for the development of novel materials, more sustainable chemical processes, and the next generation of therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3-methoxy-2-nitropyridine in laboratory settings?

The synthesis typically involves sequential functionalization of pyridine derivatives. For example: